[2-(4-Bromophenoxy)phenyl]methanol
Overview
Description
“[2-(4-Bromophenoxy)phenyl]methanol” is a chemical compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 . It is also known by its CAS number 74744-79-9 .
Synthesis Analysis
While specific synthesis methods for “[2-(4-Bromophenoxy)phenyl]methanol” were not found in the search results, it’s worth noting that similar compounds have been synthesized through various methods. For instance, a compound N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was synthesized through the demethylation of the corresponding methoxy derivatives using BBr3 as a dealkylating agent .
Molecular Structure Analysis
The molecular structure of “[2-(4-Bromophenoxy)phenyl]methanol” can be represented by the SMILES string BrC1=CC=C(C=C1)OC2=CC=C(CO)C=C2
. This indicates that the compound contains a bromophenyl group attached to a phenylmethanol group via an oxygen atom.
Physical And Chemical Properties Analysis
“[2-(4-Bromophenoxy)phenyl]methanol” is a solid compound . It has a molecular weight of 279.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Safety And Hazards
“[2-(4-Bromophenoxy)phenyl]methanol” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, and Acute Toxicity (Oral) Category 4 . It is harmful in contact with skin, if inhaled, and if swallowed . Precautions should be taken to avoid contact with skin and eyes, avoid breathing mist/vapours/spray, and avoid eating, drinking, or smoking when using this product .
properties
IUPAC Name |
[2-(4-bromophenoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPPTUEXZZOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenoxy)phenyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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